1-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide
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Overview
Description
1-(1,2-Benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide is a complex organic compound that features a benzoxazole ring and a triazine moiety
Preparation Methods
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide typically involves multiple steps. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The triazine moiety is often introduced via a nucleophilic substitution reaction using appropriate triazine derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the triazine moiety, potentially altering its electronic properties.
Substitution: Both the benzoxazole and triazine rings can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-(1,2-Benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Industry: It can be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, affecting gene expression and protein synthesis. The triazine moiety can interact with enzymes, inhibiting their activity and altering metabolic pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives and triazine-based molecules. Compared to these, 1-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Examples of similar compounds are 2-chloro-4,6-dimethoxy-1,3,5-triazine and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride .
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5S/c1-22-13-16-12(17-14(18-13)23-2)7-15-25(20,21)8-10-9-5-3-4-6-11(9)24-19-10/h3-6,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKCEYITQCYQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)CC2=NOC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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